molecular formula C27H25N5 B14123529 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-

1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-

Cat. No.: B14123529
M. Wt: 419.5 g/mol
InChI Key: FXZFMHSYVAHGIZ-UHFFFAOYSA-N
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Description

1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- is a complex organic compound that features a benzenediamine core with indole and pyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N’-di-4-pyridinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .

Properties

Molecular Formula

C27H25N5

Molecular Weight

419.5 g/mol

IUPAC Name

4-N-[2-(1-methylindol-3-yl)ethyl]-1-N,4-N-dipyridin-4-ylbenzene-1,4-diamine

InChI

InChI=1S/C27H25N5/c1-31-20-21(26-4-2-3-5-27(26)31)14-19-32(25-12-17-29-18-13-25)24-8-6-22(7-9-24)30-23-10-15-28-16-11-23/h2-13,15-18,20H,14,19H2,1H3,(H,28,30)

InChI Key

FXZFMHSYVAHGIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN(C3=CC=C(C=C3)NC4=CC=NC=C4)C5=CC=NC=C5

Origin of Product

United States

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